N-[4-(4-METHYL-1H-1,3-BENZODIAZOL-2-YL)PHENYL]ADAMANTANE-1-CARBOXAMIDE
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Overview
Description
N-[4-(4-METHYL-1H-1,3-BENZODIAZOL-2-YL)PHENYL]ADAMANTANE-1-CARBOXAMIDE is a compound that features a benzimidazole moiety linked to an adamantane structure. Benzimidazole derivatives are known for their diverse biological activities and applications in medicinal chemistry . The adamantane structure is a diamondoid hydrocarbon known for its rigidity and stability, often used in drug design to enhance the pharmacokinetic properties of compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-METHYL-1H-1,3-BENZODIAZOL-2-YL)PHENYL]ADAMANTANE-1-CARBOXAMIDE typically involves the condensation of 4-methyl-1H-benzimidazole with an adamantane carboxylic acid derivative. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-METHYL-1H-1,3-BENZODIAZOL-2-YL)PHENYL]ADAMANTANE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.
Reduction: The nitro group on the benzimidazole can be reduced to an amine.
Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzimidazole ring .
Scientific Research Applications
N-[4-(4-METHYL-1H-1,3-BENZODIAZOL-2-YL)PHENYL]ADAMANTANE-1-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[4-(4-METHYL-1H-1,3-BENZODIAZOL-2-YL)PHENYL]ADAMANTANE-1-CARBOXAMIDE involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The adamantane structure enhances the compound’s stability and bioavailability, allowing it to effectively reach its targets .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(1H-benzimidazol-2-yl)phenyl]adamantane-1-carboxamide
- N-[4-(4-methyl-1H-benzimidazol-2-yl)phenyl]adamantane-1-carboxylate
- N-[4-(4-methyl-1H-benzimidazol-2-yl)phenyl]adamantane-1-carboxylamide
Uniqueness
N-[4-(4-METHYL-1H-1,3-BENZODIAZOL-2-YL)PHENYL]ADAMANTANE-1-CARBOXAMIDE is unique due to the presence of both the benzimidazole and adamantane moieties, which confer distinct biological activities and enhanced pharmacokinetic properties. This combination makes it a promising candidate for various therapeutic applications .
Properties
Molecular Formula |
C25H27N3O |
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Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-[4-(4-methyl-1H-benzimidazol-2-yl)phenyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C25H27N3O/c1-15-3-2-4-21-22(15)28-23(27-21)19-5-7-20(8-6-19)26-24(29)25-12-16-9-17(13-25)11-18(10-16)14-25/h2-8,16-18H,9-14H2,1H3,(H,26,29)(H,27,28) |
InChI Key |
QAHDLIDLQPUSEH-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C45CC6CC(C4)CC(C6)C5 |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
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